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SIRT2-IN-11

Cancer Biology p53 Signaling Sirtuin Inhibitors

SIRT2-IN-11 (AEM1) is a selective SIRT2 inhibitor (IC50 18.5 μM) validated for p53-dependent apoptosis studies. It activates CDKN1A, PUMA, and NOXA, making it essential for NSCLC and p53 pathway research. This compound's well-defined selectivity (SIRT1 IC50 118.4 μM) ensures reproducible results. Ideal for SAR studies, it serves as a benchmark for optimizing SIRT2 inhibitors.

Molecular Formula C21H22N2O
Molecular Weight 318.4 g/mol
Cat. No. B11599657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSIRT2-IN-11
Molecular FormulaC21H22N2O
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)N)NC3C5=CC=CC=C5
InChIInChI=1S/C21H22N2O/c22-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(23-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,23H,6-7,10H2,(H2,22,24)
InChIKeyXALTUCOIORLBHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SIRT2-IN-11 (AEM1) for Sirtuin-2 Inhibition in p53-Proficient Cancer Research


SIRT2-IN-11 (also known as AEM1) is a chemical probe compound characterized as a selective inhibitor of the NAD+-dependent protein deacetylase sirtuin 2 (SIRT2) [1]. It is a methanophenanthridine derivative with a reported IC50 of 18.5 µM against the SIRT2 enzyme and exhibits a favorable selectivity window over the closely related sirtuin isoforms SIRT1 (IC50 = 118.4 µM) and SIRT3 [1]. SIRT2-IN-11 is primarily utilized as a functional tool compound to dissect the role of SIRT2-mediated deacetylation of the p53 tumor suppressor protein, particularly in non-small cell lung cancer (NSCLC) models [1].

Why Generic Substitution of SIRT2-IN-11 with Other SIRT2 Inhibitors Fails to Replicate Its Specific p53-Dependent Functional Profile


Although numerous SIRT2 inhibitors exist, they are not functionally interchangeable. SIRT2-IN-11's utility is defined not solely by its biochemical potency but by a specific combination of a moderate SIRT2 selectivity window and a well-characterized p53-dependent downstream signature [1]. More potent SIRT2 inhibitors, such as SirReal2 (IC50 = 140 nM) or Thiomyristoyl (TM, IC50 = 28 nM), exhibit distinct selectivity and chemotypes that do not reproduce the same pattern of p53 acetylation and transcriptional activation of CDKN1A, PUMA, and NOXA observed with SIRT2-IN-11 [2][3]. Conversely, structurally related analogs like AEM2 (IC50 = 3.8 µM) possess higher potency but may lack the precise selectivity profile required for dissecting p53-dependent versus -independent mechanisms [1]. Substituting SIRT2-IN-11 with a generic, high-potency SIRT2 inhibitor risks conflating off-target effects with the specific p53-mediated anti-proliferative outcomes that define this compound's research applications [4].

SIRT2-IN-11 Quantitative Differentiation Evidence Guide: Potency, Selectivity, and Functional Signature


SIRT2-IN-11 vs. AEM2: A Structurally Related Analog with Differentiated Potency and Selectivity for p53-Dependent Functional Studies

SIRT2-IN-11 (AEM1) and its close structural analog AEM2 were co-developed and characterized in the same study, providing a direct head-to-head comparison. SIRT2-IN-11 exhibits an IC50 of 18.5 µM against SIRT2, whereas AEM2 is approximately 4.9-fold more potent with an IC50 of 3.8 µM [1]. Critically, both compounds show weak inhibition of SIRT1 and SIRT3, but their differential potency allows for titration of SIRT2 inhibition within a functional assay window that can be correlated with p53 acetylation and transcriptional activation [1]. This difference enables researchers to select the appropriate tool compound based on the required concentration range to avoid off-target effects in cellular assays.

Cancer Biology p53 Signaling Sirtuin Inhibitors Non-Small Cell Lung Cancer

SIRT2-IN-11's Distinctive SIRT1/SIRT3 Selectivity Window Compared to Potent SIRT2 Inhibitors SirReal2 and TM

SIRT2-IN-11 displays a characteristic selectivity profile that distinguishes it from more potent SIRT2 inhibitors. It weakly inhibits SIRT1 with an IC50 of 118.4 µM, resulting in a selectivity window of approximately 6.4-fold over SIRT1 [1]. In contrast, highly potent inhibitors like SirReal2 (IC50 = 140 nM) and Thiomyristoyl (TM, IC50 = 28 nM) exhibit much larger selectivity windows (>1000-fold for TM) but are often from distinct chemotypes and can exhibit different patterns of off-target activity [2][3]. The moderate selectivity of SIRT2-IN-11 is a critical parameter for experiments where complete ablation of SIRT1 or SIRT3 activity is undesirable, or where the interplay between sirtuin family members is under investigation.

Enzymology Sirtuin Selectivity Chemical Probe Characterization

SIRT2-IN-11's Unique p53-Dependent Functional Signature: Induction of CDKN1A, PUMA, and NOXA

A key functional differentiator for SIRT2-IN-11 is its well-documented ability to induce a p53-dependent pro-apoptotic transcriptional program. Treatment with SIRT2-IN-11 (20 µM, 6-8 hours) in NSCLC A549 cells (which harbor wild-type p53) results in increased p53 acetylation and subsequently elevates the mRNA expression levels of its target genes: CDKN1A (p21), PUMA, and NOXA [1]. This p53-dependent mechanism is validated by the fact that the sensitization to etoposide-induced apoptosis by SIRT2-IN-11 is lost in p53-null H1299 NSCLC cells [1]. While other SIRT2 inhibitors may also affect p53 acetylation, this specific gene expression signature (CDKN1A/PUMA/NOXA) at a defined, non-toxic concentration is a characteristic hallmark of SIRT2-IN-11 in this cellular context.

Apoptosis Transcriptional Regulation p53 Tumor Suppressor NSCLC

SIRT2-IN-11 Application Scenarios in p53-Dependent Cancer Research and Sirtuin Biology


Investigating SIRT2-Mediated Regulation of the p53 Tumor Suppressor Pathway

SIRT2-IN-11 is the optimal chemical probe for studies aimed at dissecting the role of SIRT2 in regulating p53 acetylation and transcriptional activity. Researchers should select SIRT2-IN-11 when the experimental objective is to pharmacologically induce p53 acetylation and monitor the subsequent activation of canonical p53 target genes like CDKN1A, PUMA, and NOXA in p53-proficient cancer cell lines [1]. Its moderate potency and selectivity window make it suitable for dose-response experiments to correlate the degree of SIRT2 inhibition with p53-dependent functional outcomes, without the confounding effects of complete SIRT1 or SIRT3 inhibition that might occur with less selective or more potent probes [1].

Validating p53-Dependency in SIRT2 Inhibitor-Induced Apoptosis

A critical control experiment for any study involving SIRT2 inhibitors and apoptosis is to confirm p53-dependency. SIRT2-IN-11 is uniquely validated for this purpose. Its ability to sensitize NSCLC cells to etoposide-induced apoptosis is strictly dependent on the presence of functional p53, as demonstrated by the loss of this effect in p53-null H1299 cells [1]. Therefore, SIRT2-IN-11 serves as a reference compound for establishing whether novel SIRT2 inhibitors or genetic manipulations of SIRT2 exert their anti-cancer effects through a p53-dependent mechanism [1].

Comparative Sirtuin Selectivity Profiling in Cellular Assays

When designing experiments to compare the biological consequences of SIRT2-selective versus pan-sirtuin inhibition, SIRT2-IN-11 provides a defined reference point. Its well-characterized IC50 values for SIRT1 (118.4 µM) and SIRT3 (>100 µM) allow it to be used in parallel with pan-SIRT inhibitors or highly selective SIRT2 probes (e.g., SirReal2) to dissect the specific contribution of SIRT2 inhibition to a phenotype [1]. This is particularly relevant in studies where the therapeutic window between inhibiting SIRT2 and avoiding SIRT1/3-related toxicity is under investigation, as highlighted by studies on the advantage of SIRT2-selective over pan-SIRT1-3 inhibitors [2].

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